molecular formula C12H8IN3 B8595761 3-Iodo-7-pyridin-2-yl-imidazo[1,2-a]pyridine

3-Iodo-7-pyridin-2-yl-imidazo[1,2-a]pyridine

Cat. No. B8595761
M. Wt: 321.12 g/mol
InChI Key: FVZFEJXJOYUWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-7-pyridin-2-yl-imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C12H8IN3 and its molecular weight is 321.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-7-pyridin-2-yl-imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-7-pyridin-2-yl-imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Iodo-7-pyridin-2-yl-imidazo[1,2-a]pyridine

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

3-iodo-7-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H8IN3/c13-11-8-15-12-7-9(4-6-16(11)12)10-3-1-2-5-14-10/h1-8H

InChI Key

FVZFEJXJOYUWLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=NC=C(N3C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 7-pyridin-2-yl-imidazo[1,2-a]pyridine (0.3 g, 1.5 mmol) in absolute ethanol (10 mL) and add NIS (0.35 g, 1 equiv.). Heat the reaction to 50° C. for 30 minutes under N2 then dilute with ethyl acetate. Wash the organic layer with 1 N NaOH followed by sat NaCl. Dry the organic layer over magnesium sulfate, filter and concentrate to give a light tan solid (0.4 g, 82%). MS (ES), m/z 322 (M+1).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
82%

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